molecular formula C24H22N2O5S B11228132 6-allyl-N-(2,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-(2,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11228132
M. Wt: 450.5 g/mol
InChI Key: FHFRTOITGLDUPN-UHFFFAOYSA-N
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Description

6-allyl-N-(2,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure that includes an allyl group, a dimethoxyphenyl group, and a dibenzo-thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-N-(2,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo-thiazine core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the allyl group: This step often involves an allylation reaction using allyl halides in the presence of a base.

    Attachment of the dimethoxyphenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents.

    Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-allyl-N-(2,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like boron tribromide (BBr3) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of a nitro group can yield amines.

Scientific Research Applications

6-allyl-N-(2,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 6-allyl-N-(2,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-allyl-N-(2,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its combination of functional groups and the dibenzo-thiazine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C24H22N2O5S/c1-4-13-26-21-12-9-16(14-19(21)18-7-5-6-8-23(18)32(26,28)29)24(27)25-20-11-10-17(30-2)15-22(20)31-3/h4-12,14-15H,1,13H2,2-3H3,(H,25,27)

InChI Key

FHFRTOITGLDUPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C)OC

Origin of Product

United States

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